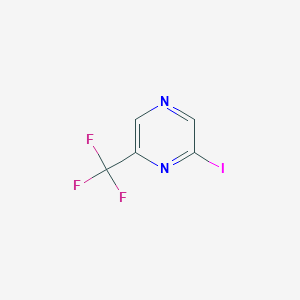

2-Iodo-6-(trifluoromethyl)pyrazine

Cat. No. B142757

Key on ui cas rn:

141492-94-6

M. Wt: 273.98 g/mol

InChI Key: WNCXMCVWYBYQEB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05384408

Procedure details

A three liter flask was charged with a solution of 2-amino-6-trifluoromethylpyrazine (obtained by the method of J. L. Miesel, U.S. Pat. No. 4,293,552, 95% pure by HPLC analysis, 32.6 g, 0.20 mol) in chloroform (1000 mL). Freshly ground iodine (101 g. 0.40 mol) was added to give a dark purple solution. After 40 min, a solution of t-butyl nitrite (22.9 g, 0.20 mol) in chloroform (300 mL) was added dropwise over 1 h. During the addition, slow gas evolution was observed together with a mild exotherm (<10° C.) which was moderated with a cold water bath. After an additional 1 h at room temperature the reaction mixture was washed with saturated aqueous sodium sulfite (3×500 mL) to remove the excess iodine. The chloroform solution was dried over magnesium sulphate, filtered and concentrated on a Buchi to give 23 g of an orange oil. The crude product was purified by distillation from copper (40-80 mesh, 200 mg) to give 19.5 g of the title compound as a yellow oil; b.p. 50°-56° C./0.6 mmHg; δ (360 MHz, CDCl3) 9.06 (1H, s, pyrazine-H), 8.86 (1H, s, pyrazine-H); m/e 274 (M+).

Name

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1.[I:12]I.N(OC(C)(C)C)=O>C(Cl)(Cl)Cl>[I:12][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=CN=C1)C(F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

101 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Three

|

Name

|

|

|

Quantity

|

22.9 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by the method of J

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a dark purple solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition, slow gas evolution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was observed together with a mild exotherm (<10° C.) which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was moderated with a cold water bath

|

WASH

|

Type

|

WASH

|

|

Details

|

After an additional 1 h at room temperature the reaction mixture was washed with saturated aqueous sodium sulfite (3×500 mL)

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the excess iodine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The chloroform solution was dried over magnesium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a Buchi

|

Outcomes

Product

Details

Reaction Time |

40 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1=NC(=CN=C1)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 23 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |